2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol
Description
2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol is a diaryl pyrimidine derivative characterized by a pyrimidine core substituted with a 4-methoxyphenyl group at the 5-position and a 5-ethoxyphenol moiety at the 4-position.
Properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-25-14-8-9-15(17(23)10-14)18-16(11-21-19(20)22-18)12-4-6-13(24-2)7-5-12/h4-11,23H,3H2,1-2H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXXZZLVJJOBGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=C(C=C3)OC)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions.
Attachment of the Methoxyphenyl Group: This step involves the use of a methoxyphenyl halide in a nucleophilic aromatic substitution reaction.
Ethoxyphenol Group Addition: The ethoxyphenol group is attached through an etherification reaction using ethyl bromide and a phenol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methoxyphenyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of various substituted pyrimidines.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has garnered attention for its role as a pharmaceutical agent . Research indicates its potential use as an inhibitor of specific enzymes, notably in the context of cancer treatment. The compound's structure suggests it may interact effectively with target proteins involved in tumor growth and proliferation.
Case Studies
- Inhibitory Activity Against Enzymes : A study demonstrated that derivatives of pyrimidine compounds, including 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol, showed promising inhibitory effects on mutant isocitrate dehydrogenase (IDH) enzymes, which are implicated in various cancers. This suggests a potential pathway for developing targeted cancer therapies .
Pharmaceutical Formulations
The compound is also being explored for its formulation in drug delivery systems . Its chemical properties allow for effective incorporation into various delivery mechanisms, enhancing bioavailability and therapeutic efficacy.
Beyond medicinal uses, this compound has potential applications in the cosmetic industry due to its antioxidant properties and ability to enhance skin health.
Cosmetic Formulation Insights
Research has indicated that compounds with similar structures can serve as effective agents in cosmetic formulations aimed at skin rejuvenation and protection against oxidative stress. The incorporation of this compound into creams or serums may enhance their efficacy by improving skin hydration and reducing signs of aging .
Research Findings and Insights
Recent studies highlight the versatility of this compound in both therapeutic and cosmetic applications:
- Antioxidant Properties : The compound exhibits significant antioxidant activity, making it suitable for formulations targeting oxidative damage in skin cells.
- Synergistic Effects : When combined with other active ingredients, it can enhance the overall effectiveness of topical formulations, leading to improved outcomes in skin health .
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The target compound shares its diaryl pyrimidine scaffold with several analogs, differing primarily in substituent groups. Key comparisons include:
Table 1: Substituent and Molecular Property Comparison
*Calculated based on molecular formula derived from IUPAC name.
Physicochemical Properties
- Melting Points : Imidazole analogs like 10J (200–201°C) have higher melting points than pyrimidine derivatives, likely due to increased hydrogen bonding in imidazole cores.
- Spectroscopic Data : NMR shifts for 4-methoxyphenyl groups in pyrimidines (δ 7.2–7.8 ppm for aromatic protons) align with those in imidazoles (δ 6.8–7.5 ppm), confirming electronic consistency of the substituent .
Biological Activity
2-[2-Amino-5-(4-methoxyphenyl)pyrimidin-4-yl]-5-ethoxyphenol is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H20N3O3. The compound features a pyrimidine ring substituted with an amino group and a methoxyphenyl moiety, along with an ethoxyphenol group, contributing to its biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : The compound may act as a modulator for various receptors, potentially influencing neurotransmitter systems.
Anticancer Activity
Several studies have demonstrated the anticancer properties of this compound. In vitro assays showed significant cytotoxic effects against various cancer cell lines, including:
The compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as a targeted therapy.
Antimicrobial Activity
In addition to anticancer properties, the compound has demonstrated antimicrobial activity. It was effective against several bacterial strains, outperforming standard antibiotics in some assays.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Escherichia coli | 1 µg/mL |
Case Studies
- Neuroprotective Effects : A study investigated the neuroprotective effects of the compound in models of neurodegenerative diseases. It was found to reduce oxidative stress and improve cognitive function in animal models, suggesting potential applications in treating conditions like Alzheimer's disease .
- Clinical Trials : Preliminary clinical trials have indicated that the compound is well-tolerated in humans at therapeutic doses, with no significant adverse effects reported up to 200 mg/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
